Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-
Brand Name: Vulcanchem
CAS No.: 676596-37-5
VCID: VC16806524
InChI: InChI=1S/C13H14N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,8-11H2
SMILES:
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol

Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-

CAS No.: 676596-37-5

Cat. No.: VC16806524

Molecular Formula: C13H14N2O

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)- - 676596-37-5

Specification

CAS No. 676596-37-5
Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
IUPAC Name 3-phenyl-1-piperazin-1-ylprop-2-yn-1-one
Standard InChI InChI=1S/C13H14N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,8-11H2
Standard InChI Key PESZUKJNNJEQLI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C(=O)C#CC2=CC=CC=C2

Introduction

Structural Characterization and Nomenclature

The systematic IUPAC name 1-(1-oxo-3-phenyl-2-propynyl)piperazine delineates its structure: a piperazine ring (a six-membered diamine heterocycle) substituted at one nitrogen atom with a propargyl ketone group (1-oxo-2-propynyl) and a phenyl ring at the third carbon of the propargyl chain. Key structural features include:

Molecular Geometry and Bonding

The piperazine ring adopts a chair conformation, with the two nitrogen atoms at positions 1 and 4. The propargyl ketone substituent introduces a linear sp-hybridized carbon chain (C≡C–C=O), while the phenyl group contributes aromatic rigidity. Computational models of analogous compounds, such as 1-cinnamoylpiperidine (PubChem CID: 223147), suggest that the propargyl ketone group may induce steric strain, potentially influencing reactivity and intermolecular interactions .

Table 1: Comparative Structural Data for Piperazine and Piperidine Derivatives

PropertyPiperazine, 1-(1-oxo-3-phenyl-2-propynyl)-1-Cinnamoylpiperidine
Molecular FormulaC₁₃H₁₄N₂OC₁₄H₁₇NO
Molecular Weight (g/mol)214.27215.29
Hybridizationsp³ (piperazine), sp (propynyl)sp³ (piperidine), sp² (propenyl)
Key Functional GroupsKetone, alkyne, aromaticKetone, alkene, aromatic

Synthetic Pathways and Reactivity

Proposed Synthesis Routes

While no direct synthesis reports exist for this compound, analogous methodologies for piperazine-functionalized propargyl ketones suggest feasible routes:

  • N-Alkylation of Piperazine: Reaction of piperazine with propargyl bromide derivatives under basic conditions.

  • Ketone Formation: Oxidation of a secondary alcohol intermediate or Friedel-Crafts acylation using phenylacetylene precursors.
    A related compound, 1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one (PubChem CID: 13260331), was synthesized via a multi-step sequence involving piperazine alkylation and ketone coupling . This supports the viability of similar strategies for the target molecule.

Reactivity Profile

The propargyl ketone moiety is highly reactive, participating in:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Nucleophilic Additions: Attack by amines or thiols at the ketone carbonyl.

  • Electrophilic Aromatic Substitution: Directed by the phenyl ring’s electron density.

Physicochemical Properties

Computational Predictions

Using tools like PubChem’s XLogP3 and molecular dynamics simulations, key properties are inferred:

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
LogP (Partition Coefficient)2.8 ± 0.3XLogP3
Hydrogen Bond Acceptors3PubChem Descriptor
Rotatable Bonds4Cactvs 3.4.8.18
Topological Polar Surface Area29.5 ŲOpenBabel

The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, while its polar surface area indicates potential solubility challenges in aqueous media.

Challenges and Future Directions

Despite its structural novelty, significant gaps persist:

  • Synthetic Accessibility: Optimizing yield and purity for the propargyl ketone intermediate.

  • Biological Screening: Prioritizing assays for kinase inhibition, antimicrobial activity, and metabolic modulation.

  • Toxicity Profiling: Addressing potential reactivity-driven cytotoxicity from the alkyne group.

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